Warfarin potassium is the potassium salt of Warfarin, an anticoagulant drug. In scientific research, Warfarin potassium serves as a valuable tool for studying blood coagulation mechanisms and evaluating the impact of various factors on blood clotting processes. [] It is particularly useful for investigating vitamin K-dependent coagulation factors, as its mechanism of action involves interference with vitamin K's role in these factors' synthesis. [, ]
Warfarin potassium functions as a vitamin K antagonist. [, ] It inhibits the enzyme vitamin K epoxide reductase, which is crucial for regenerating the active form of vitamin K. [] Vitamin K is essential for the synthesis of several coagulation factors, including II, VII, IX, and X. [] By interfering with vitamin K recycling, Warfarin potassium disrupts the production of these clotting factors, ultimately inhibiting blood coagulation. [, , , ]
Warfarin potassium has been utilized in studies examining taste aversion in mice. [] Researchers used it as an aversive stimulus, observing how mice responded to the optical isomers of Warfarin potassium and their synergistic effects with dipotassium glutamyl glutamate. []
Warfarin potassium tablets are sometimes ground for administration to specific patient groups. [] Research has investigated the impact of grinding on the photostability of Warfarin potassium tablets, revealing that grinding can significantly affect its stability under light exposure. [] This finding underscores the importance of careful formulation considerations for Warfarin potassium preparations.
Analytical methods for determining the dissolution of Warfarin potassium tablets have been established. [] These methods employ UV spectrophotometry, offering a simple, accurate, and reliable approach to evaluate the dissolution characteristics of Warfarin potassium tablet formulations. []
New formulations of Warfarin potassium tablets have been developed to address the hygroscopic and fragile nature of standard tablets. [] Bioequivalence studies have been conducted to compare these new formulations with the standard tablets, ensuring that the new formulations exhibit similar pharmacokinetic profiles and can be safely used as alternatives. []
Numerous studies have explored the drug interactions of Warfarin potassium with other medications, including benzbromarone, bucolome, and lenvatinib. [, , ] These investigations highlight the complex nature of Warfarin potassium interactions and emphasize the need for careful monitoring and dose adjustments when co-administered with other drugs.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9